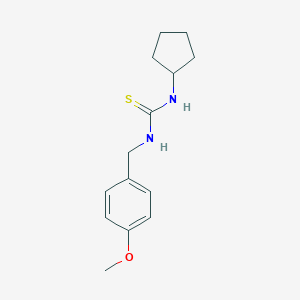
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as PPIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPIQ belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
作用機序
The mechanism of action of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is not fully understood. However, it has been proposed that N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide exerts its biological activities by modulating various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess neuroprotective effects by inhibiting the production of reactive oxygen species and reducing neuroinflammation.
実験室実験の利点と制限
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It possesses a wide range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has poor stability in biological fluids, which can limit its usefulness in vivo.
将来の方向性
There are several future directions for research on N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be modified to improve its solubility, stability, and bioavailability, which can enhance its therapeutic potential. Finally, combination therapy with other drugs or compounds can be explored to enhance its efficacy and overcome drug resistance.
合成法
The synthesis of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves the reaction of 4-phenoxyaniline with 3,4-dihydroisoquinoline-2(1H)-carbothioamide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
科学的研究の応用
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
特性
製品名 |
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
分子式 |
C22H20N2OS |
分子量 |
360.5 g/mol |
IUPAC名 |
N-(4-phenoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C22H20N2OS/c26-22(24-15-14-17-6-4-5-7-18(17)16-24)23-19-10-12-21(13-11-19)25-20-8-2-1-3-9-20/h1-13H,14-16H2,(H,23,26) |
InChIキー |
NGLPBUYYWGNWQF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
正規SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)


![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
![3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216338.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)

